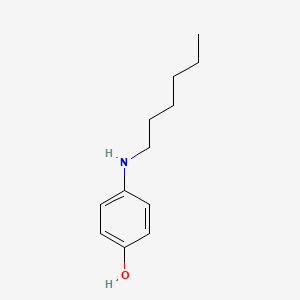
Phenol, 4-(hexylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(hexylamino)- is an organic compound with the molecular formula C12H19NO It is characterized by a phenol group substituted with a hexylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 4-(hexylamino)- can be synthesized through the reaction of 4-aminophenol with 1-bromohexane. The reaction typically involves the use of a solvent such as cyclohexanone and may require heating to facilitate the reaction . The hexyl group is introduced via nucleophilic substitution, where the amino group of 4-aminophenol attacks the bromohexane, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Phenol, 4-(hexylamino)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(hexylamino)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typical.
Substitution: Conditions for electrophilic aromatic substitution often involve catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 4-(hexylamino)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4-(hexylamino)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The hexylamino group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- Phenol, 4-(phenylamino)-
- Phenol, 4-(methylamino)-
- Phenol, 4-(ethylamino)-
Comparison: Phenol, 4-(hexylamino)- is unique due to the length of its alkyl chain, which can significantly influence its chemical properties and biological activities. The longer hexyl chain increases its hydrophobicity compared to shorter alkyl chains, potentially enhancing its interactions with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
639478-80-1 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(hexylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-5-10-13-11-6-8-12(14)9-7-11/h6-9,13-14H,2-5,10H2,1H3 |
InChI Key |
WKZUDDNCUOCRND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



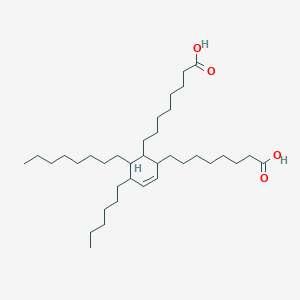
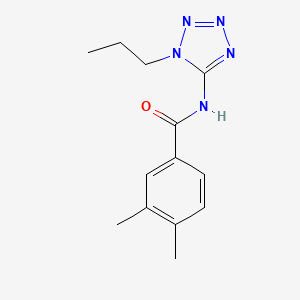
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
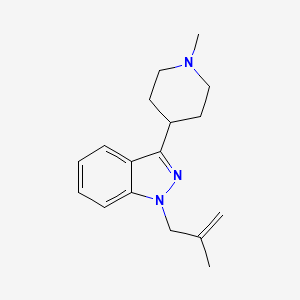

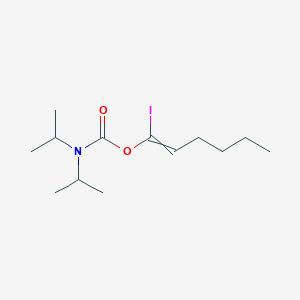
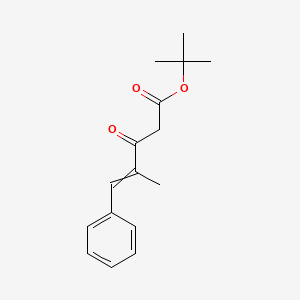

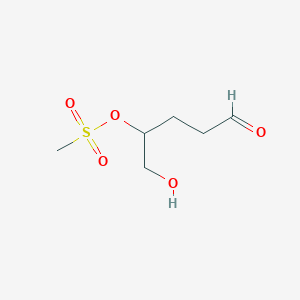
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
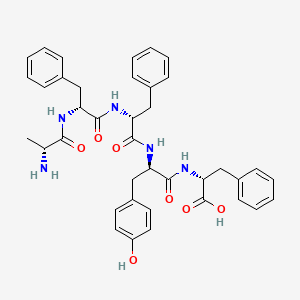
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
